Nalfurafine
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
(E)-N-[(4R,4aS,7R,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-3-(furan-3-yl)-N-methylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N2O5/c1-29(23(32)7-4-18-9-13-34-16-18)20-8-10-28(33)22-14-19-5-6-21(31)25-24(19)27(28,26(20)35-25)11-12-30(22)15-17-2-3-17/h4-7,9,13,16-17,20,22,26,31,33H,2-3,8,10-12,14-15H2,1H3/b7-4+/t20-,22-,26+,27+,28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZZHZMWIXFATA-UEZBDDGYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O)C(=O)C=CC7=COC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H]1CC[C@]2([C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3CC6CC6)O)C(=O)/C=C/C7=COC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70905119 | |
| Record name | (E)-N-(17-(Cyclopropylmethyl)-4,5alpha-epoxy-3,14-dihydroxymorphinan-6beta-yl)-3-(furan-3-yl)-N-methylprop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70905119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152657-84-6 | |
| Record name | Nalfurafine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152657-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nalfurafine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152657846 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nalfurafine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13471 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (E)-N-(17-(Cyclopropylmethyl)-4,5alpha-epoxy-3,14-dihydroxymorphinan-6beta-yl)-3-(furan-3-yl)-N-methylprop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70905119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NALFURAFINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XC41AVD567 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Pharmacology of Nalfurafine
Kappa Opioid Receptor (KOR) Agonism and Selectivity Profiling
Nalfurafine's primary mechanism of action is its potent and selective agonism at the KOR, a member of the G-protein-coupled receptor (GPCR) family. patsnap.com This interaction initiates a cascade of intracellular events that are central to its therapeutic effects.
Radioligand Binding Affinity and Receptor Selectivity Studies (KOR, MOR, DOR, NOR)
Radioligand binding assays have been instrumental in characterizing the affinity and selectivity of this compound for various opioid receptors. These studies have consistently demonstrated that this compound exhibits a high affinity for the KOR. nih.govfrontiersin.org While there are variations in the reported Ki values across different studies, likely due to differences in experimental conditions, the data consistently points to a strong preference for the KOR. nih.gov
This compound also displays a moderate affinity for the mu-opioid receptor (MOR) and a significantly lower affinity for the delta-opioid receptor (DOR). nih.govfrontiersin.org Its binding to the nociceptin (B549756)/orphanin FQ receptor (NOR) is generally considered negligible. nih.govfrontiersin.org This selectivity profile, with high potency at the KOR and lower affinity at other opioid receptors, is a key feature of its pharmacology. nih.govfrontiersin.org
| Receptor | Ki (nM) Range | Reference |
|---|---|---|
| KOR | 0.075 - 3.5 | nih.gov |
| MOR | 0.43 - 53 | nih.gov |
| DOR | 51 - 1200 | nih.gov |
| NOR | Negligible | nih.gov |
Functional Characterization of KOR Activation
Functionally, this compound acts as a full agonist at the KOR. nih.govfrontiersin.orgnih.gov This means that it not only binds to the receptor but also activates it to its maximum capacity, eliciting a full biological response. In contrast, it behaves as a partial agonist at the MOR and DOR, meaning it produces a submaximal response even at high concentrations. frontiersin.orgnih.gov This functional profile as a potent KOR full agonist is central to its therapeutic effects. nih.govmedicaljournals.se
Intracellular Signal Transduction Pathways Mediated by this compound
Upon binding to the KOR, this compound triggers a series of intracellular signaling events that ultimately lead to its pharmacological effects. These pathways are complex and involve the interplay of various proteins and second messengers.
G-Protein Coupling and Downstream Signaling Mechanisms (e.g., Adenylate Cyclase Inhibition, cAMP Modulation)
Like other opioid receptors, the KOR is a G-protein-coupled receptor (GPCR). patsnap.com When activated by this compound, the KOR couples to inhibitory G-proteins (Gi/o). mdpi.com This coupling leads to the inhibition of the enzyme adenylate cyclase, which in turn reduces the intracellular production of cyclic adenosine (B11128) monophosphate (cAMP). patsnap.commdpi.com The decrease in cAMP levels leads to a cascade of downstream effects, including the modulation of ion channel activity and the inhibition of neurotransmitter release. patsnap.com This G-protein-mediated pathway is believed to be a primary driver of the analgesic and antipruritic effects of KOR agonists. nih.gov
Beta-Arrestin Recruitment and Pathway Modulation
In addition to G-protein signaling, GPCRs can also signal through a separate pathway involving proteins called β-arrestins. nih.gov this compound has been shown to induce the recruitment of β-arrestin to the KOR in a concentration-dependent manner. nih.govresearchgate.net The β-arrestin pathway is often associated with receptor desensitization and internalization, as well as the activation of distinct downstream signaling cascades, such as the p38 mitogen-activated protein kinase (MAPK) pathway. nih.govnih.gov
Investigation of G-Protein Biased Agonism and Functional Selectivity
The concept of "biased agonism" or "functional selectivity" proposes that a ligand can preferentially activate one signaling pathway over another (e.g., G-protein signaling versus β-arrestin signaling). nih.govnih.gov The investigation of this compound's potential as a biased agonist has yielded varied results, with some studies suggesting it is a G-protein biased agonist, others indicating it is unbiased, and some even suggesting a bias towards β-arrestin. nih.gov
Several studies have reported that this compound is a G-protein biased agonist at the KOR. nih.govnih.govnih.gov For instance, one study found that this compound was significantly more potent at activating G-protein-dependent signaling compared to β-arrestin-dependent signaling. nih.govnih.gov This G-protein bias is thought to be a potential reason for this compound's favorable side effect profile compared to other KOR agonists. nih.govnih.gov However, other research has presented conflicting findings, highlighting the complexity of these signaling pathways and the influence of experimental systems and assays used. nih.gov The debate over the precise nature of this compound's functional selectivity is ongoing and is an active area of research. nih.gov
| Study Finding | Key Observation | Reference |
|---|---|---|
| G-protein biased | Greater potency for G-protein signaling over β-arrestin recruitment. | nih.govnih.govnih.gov |
| Unbiased or β-arrestin biased | Conflicting results from different assay systems. | nih.gov |
Methodological Approaches to Biased Agonism Assessment
The assessment of biased agonism for this compound involves a variety of in vitro assays designed to quantify the activation of different signaling pathways. These methods are crucial for characterizing the molecular pharmacology of the compound and understanding its potential for producing specific physiological effects.
Common methodological approaches include:
[³⁵S]GTPγS Binding Assays: This assay is a direct measure of G protein activation. It quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation by an agonist. The potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound in stimulating [³⁵S]GTPγS binding are compared to a reference agonist to determine its G protein signaling profile. nih.govnih.gov
β-Arrestin Recruitment Assays: These assays measure the recruitment of β-arrestin proteins to the activated KOR. Various techniques are employed, such as enzyme-linked immunosorbent assays (ELISA), bioluminescence resonance energy transfer (BRET), and fluorescence resonance energy transfer (FRET), to quantify this interaction. The PathHunter assay, a β-galactosidase-based chemiluminescent assay, is a common example used to assess β-arrestin2 recruitment. nih.govnih.gov
Downstream Signaling Pathway Analysis: This involves measuring the phosphorylation of downstream signaling molecules like extracellular signal-regulated kinases (ERK) and p38 mitogen-activated protein kinases (MAPK). nih.gov While sometimes used as proxies for G protein and β-arrestin signaling, respectively, the use of MAPK activation as a sole endpoint for assessing bias has been cautioned against. nih.govacs.org
Operational Models of Agonism: To quantify bias, data from the aforementioned assays are often analyzed using operational models. These models calculate a "bias factor" or "transduction coefficient" (log(τ/KA)) which provides a numerical representation of the ligand's preference for one pathway over another, relative to a reference agonist. annualreviews.org
Discrepancies and Debates in Biased Agonism Research for this compound
The scientific literature presents a complex and sometimes contradictory picture of this compound's biased agonism at the KOR. nih.gov These discrepancies highlight the challenges in consistently characterizing this pharmacological property.
Key points of debate and discrepancy include:
Conflicting Bias Profiles: Studies have reported this compound as being G protein-biased, β-arrestin-biased, or even unbiased. nih.gov These conflicting findings can be attributed to several factors.
Influence of Assay Conditions: The choice of cell line (e.g., HEK293, CHO, U2OS), the specific signaling endpoint measured, and the reference agonist used can all influence the observed bias. nih.govannualreviews.org For instance, different reference agonists, such as U50,488 or U69,593, can lead to different calculated bias factors for this compound. nih.gov
Species-Specific Differences: Research has suggested that this compound may exhibit greater G protein bias at the human KOR compared to the rodent KOR, which could have implications for translating preclinical findings to clinical outcomes. nih.govfrontiersin.org
Correlation between In Vitro Bias and In Vivo Effects: A significant area of debate revolves around the extent to which in vitro bias measurements can predict in vivo behavioral effects. nih.gov While the concept of biased agonism offers a promising framework for developing safer analgesics, the direct correlation between a specific in vitro bias profile and a predictable in vivo outcome remains a subject of ongoing research and discussion. nih.govresearchgate.net Some studies have shown a disconnect between the G protein bias of this compound and certain in vivo effects, underscoring the complexity of translating molecular pharmacology to whole-organism responses. researchgate.net
This compound Interactions with Other Opioid Receptor Subtypes
While this compound is primarily recognized as a KOR agonist, its pharmacological profile is further nuanced by its interactions with other opioid receptor subtypes. frontiersin.org
Ligand Activity at Delta Opioid Receptors (DOR) and Nociceptin/Orphanin FQ Receptors (NOR)
This compound's activity at delta-opioid receptors (DOR) and nociceptin/orphanin FQ (NOR) receptors has also been investigated. It has been characterized as a full agonist at both DOR and NOR, though with relatively low potency. nih.gov Some sources also describe it as a low-affinity antagonist at the nociceptin receptor. medicaljournals.se Another study indicated that this compound has low affinity for the DOR. frontiersin.org
Potential Non-Opioid Receptor Interactions of this compound
Emerging research has explored the possibility that this compound's pharmacological effects may not be exclusively mediated by opioid receptors.
Orexin (B13118510) 1 Receptor (OX1R) Antagonism Studies
Unexpectedly, this compound has been found to possess antagonist activity at the orexin 1 receptor (OX1R). discovery.csiro.auacs.org Studies have reported a Kᵢ value of 250 nM for this compound at the OX1R. discovery.csiro.auacs.org This finding has spurred further research into developing this compound derivatives as selective OX1R antagonists. discovery.csiro.auresearchgate.net The interaction with the OX1R may contribute to the unique pharmacological profile of this compound, potentially influencing some of its observed effects that are not fully explained by its opioid receptor activity. researchgate.net
Other Receptor System Modulation Research
While this compound is recognized primarily for its potent and selective agonism at the kappa-opioid receptor (KOR), research has also explored its interactions with other receptor systems. patsnap.comnih.gov In vitro studies have characterized this compound as a full agonist at the KOR and a partial agonist at the mu-opioid receptor (MOR). nih.govfrontiersin.org However, it demonstrates a moderate selectivity for the KOR over the MOR. frontiersin.org Its affinity for the delta-opioid receptor (DOR) and the nociceptin/orphanin FQ receptor (NOR) is low. frontiersin.org
Notably, one screening study found that this compound did not exhibit significant affinity for 45 other biochemical targets outside of the opioid receptor family. frontiersin.org This suggests a high degree of selectivity for opioid receptors, particularly the KOR.
Investigations into this compound's effects in combination with other agents have revealed further receptor system interplay. For example, some of this compound's effects may be mediated through non-KOR signaling, as another KOR agonist, U50488, did not replicate all of its actions in reversing fentanyl-induced respiratory depression. physiology.org There is also evidence suggesting the involvement of the CB1 cannabinoid receptor and mTOR pathways in the broader signaling cascades influenced by KOR agonists. frontiersin.org
Table 1: this compound Interaction with Other Receptor Systems
| Receptor/System | Interaction Type | Key Finding | Citation |
|---|---|---|---|
| Mu-Opioid Receptor (MOR) | Partial Agonist | This compound acts as a partial agonist at the MOR. | nih.govfrontiersin.org |
| Delta-Opioid Receptor (DOR) | Low Affinity | This compound shows low affinity for the DOR. | frontiersin.org |
| Nociceptin/Orphanin FQ Receptor (NOR) | Low Affinity | This compound demonstrates low affinity for the NOR. | frontiersin.orgmedicaljournals.se |
| Non-Opioid Targets (45 screened) | No Significant Affinity | Did not show significant affinity for 45 other biochemical targets. | frontiersin.org |
| CB1 Cannabinoid Receptor | Indirect Involvement | KOR-mediated effects may involve the CB1 cannabinoid receptor pathway. | frontiersin.org |
| mTOR Pathway | Indirect Involvement | KOR-mediated side effects have been associated with the mTOR signaling pathway. | frontiersin.org |
Chemical Synthesis and Structure Activity Relationship Sar Studies of Nalfurafine
Synthetic Methodologies for Nalfurafine Production
The production of this compound involves multi-step chemical synthesis starting from well-established precursor molecules. The methodologies are designed to build the complex morphinan (B1239233) core and introduce the specific side chain responsible for its unique pharmacological profile.
The synthesis of this compound and its analogs originates from the opioid antagonist naltrexone (B1662487). nih.gov A general and widely referenced synthetic pathway involves several key chemical transformations. Initially, naltrexone can be modified, for instance, by creating 3-dehydroxynaltrexone, to explore the role of the phenolic hydroxyl group. nih.gov
A crucial step in the synthesis is the stereoselective reductive amination of the C6 keto group of naltrexone or its derivatives. This process converts the ketone into an amine, yielding key intermediates such as 6α-naltrexamine and 6β-naltrexamine. nih.gov The final step involves the coupling of the amine intermediate with a specific carboxylic acid, such as (E)-3-(furan-3-yl)acrylic acid, to form the characteristic amide side chain at the C6 position of the morphinan skeleton. nih.gov For derivatives that include an α,β-unsaturated side chain, care is taken to ensure the retention of the E-stereochemistry. nih.gov When working with 3-hydroxy derivatives, a final hydrolysis step under basic conditions is often performed to remove any potential esterification at the hydroxyl group that may have occurred during the synthesis. nih.gov
Naltrexone serves as the primary precursor for the synthesis of this compound. nih.gov Derivatization strategies focus on modifying specific functional groups of the naltrexone scaffold to produce a library of compounds for structure-activity relationship studies.
Key precursor compounds synthesized from naltrexone include:
3-Dehydroxynaltrexone: Used to investigate the importance of the 3-hydroxy group. nih.gov
Naltrexamines: A series of amine intermediates are generated through reductive amination, including:
6α-naltrexamine nih.gov
6β-naltrexamine nih.gov
6α-N-methyl-naltrexamine nih.gov
6β-N-methyl-naltrexamine nih.gov
These precursors are then subjected to acylation with various carboxylic acids or acyl chlorides to introduce different side chains at the C6-position, allowing for a systematic exploration of the structural requirements for opioid receptor activity. nih.gov
Systematic Structure-Activity Relationship (SAR) Investigations of this compound Analogs
Systematic SAR studies have been crucial in understanding the molecular determinants of this compound's interaction with opioid receptors and have guided the development of new analogs with potentially improved therapeutic profiles. nih.govvcu.edu
The rational design of this compound analogs for SAR studies has focused on systematically varying four key structural components of the molecule:
The 3-hydroxy group: Analogs are synthesized with and without this group to determine its role in receptor binding and selectivity. nih.gov
The C6 configuration: Both 6α and 6β isomers are prepared to understand the impact of stereochemistry at this position. nih.gov
The amide nitrogen: Analogs with secondary (N-H) and tertiary (N-methyl) amides are synthesized to probe the influence of the N-methyl group on agonist activity and hydrophobicity. nih.gov
The C6 carboxamide side chain: The furan (B31954) ring and the unsaturated linker of the side chain are replaced with other moieties to explore the SAR of this region more broadly. nih.gov
Other design strategies have involved more significant alterations to the core structure, such as converting the benzene (B151609) ring of the morphinan scaffold into a cyclohexene (B86901) ring to further probe the structural requirements for activity. nih.gov A library of over two dozen analogs has been synthesized and evaluated based on these design principles. nih.govvcu.edu
Structural modifications to the this compound scaffold have a profound impact on binding affinity for the kappa (KOR), mu (MOR), and delta (DOR) opioid receptors, as well as on functional selectivity.
The 3-Hydroxy Group: This functional group is a critical determinant of potency, particularly at the KOR. nih.gov The removal of the 3-hydroxy group to create the analog 42B results in a dramatic, ~250-fold reduction in potency at the KOR in [³⁵S]GTPγS functional assays. nih.gov While both this compound and 42B act as full agonists at the KOR, this compound demonstrates significantly higher potency. nih.gov The 3-hydroxy group also influences selectivity; this compound has a higher selectivity for the KOR over the MOR (32-fold) compared to its 3-dehydroxy analog (8.4-fold) in functional assays. nih.gov Furthermore, the stereochemical orientation of the 3-hydroxy group may influence functional selectivity between G-protein-mediated and β-arrestin-mediated signaling pathways. mdpi.com
C6 Configuration and Side Chain: The stereochemistry at the C6 position and the nature of the amide side chain significantly affect receptor binding. Radioligand binding assays on a series of 24 analogs revealed that modifications in this region lead to a wide range of binding affinities. nih.gov Several analogs with varied side chains retained subnanomolar binding affinity for the KOR and MOR, indicating that the receptor can accommodate diverse substituents in this area. nih.gov
The following tables summarize binding affinity data for selected this compound analogs at opioid receptors and compare the functional potency of this compound with its 3-dehydroxy analog.
| Compound | KOR Ki (nM) | MOR Ki (nM) | DOR Ki (nM) |
|---|---|---|---|
| This compound (NLF) | 0.12 | 1.6 | 18.4 |
| Analog 5 | 0.29 | 0.48 | 0.98 |
| Analog 13 | 0.19 | 0.29 | 0.92 |
| Analog 21 | 0.12 | 0.31 | 0.54 |
| Analog 23 | 0.11 | 0.19 | 2.1 |
| Compound | Receptor | EC₅₀ (nM) | Maximal Effect (% of Full Agonist) |
|---|---|---|---|
| This compound | KOR | 0.097 | 91% |
| MOR | 3.11 | 74% | |
| 42B (3-dehydroxy) | KOR | 25.56 | 91% |
| MOR | 214.9 | 49% |
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For this compound, SAR studies have unveiled the key structural moieties that constitute its pharmacophore for KOR activity. epa.gov
The indispensable features are:
The tertiary nitrogen atom substituted with a cyclopropylmethyl group. epa.gov
The 6-amide side chain. epa.gov
The phenol (B47542) ring, while not essential for KOR selectivity, is important for achieving high binding affinities for opioid receptors in general. epa.gov The initial design of this compound was notably based on incorporating a tyrosine moiety, a structure essential for endogenous opioid activity, which was absent in earlier non-morphinan KOR agonists like U-50,488H. pharm.or.jp
Molecular docking studies have provided further insight into the ligand-receptor interactions that explain these SAR findings. It is proposed that the high potency of this compound at the KOR is due to a specific, water-mediated hydrogen bond formed between its 3-hydroxy group and the receptor. nih.gov The absence of this group in analog 42B eliminates this key interaction, accounting for its significantly lower potency. nih.gov These computational models, combined with empirical SAR data, provide guiding principles for the rational design of new this compound derivatives with tailored affinity, selectivity, and functional activity profiles. vcu.edunih.gov
Chemoinformatics and Computational Chemistry Approaches in this compound Research
Computational chemistry and chemoinformatics have become indispensable tools in the study of this compound and its interaction with opioid receptors. These approaches provide crucial insights into the molecular mechanisms of action, guide the rational design of new analogs, and help to interpret complex structure-activity relationship (SAR) data. Techniques such as molecular docking and molecular dynamics (MD) simulations have been pivotal in elucidating the binding modes of this compound and its derivatives at the kappa-opioid receptor (KOR). vcu.edu
Molecular modeling studies have successfully identified key interactions between this compound and the KOR. nih.gov For instance, computational analyses revealed that a water-mediated hydrogen bond forms between the 3-hydroxyl group of this compound and the receptor, a factor that contributes to its high potency. nih.gov Furthermore, the higher potency of this compound at the KOR compared to the mu-opioid receptor (MOR) has been attributed to a hydrogen bond between its carbonyl group and a non-conserved tyrosine residue (Y7.35) within the KOR binding pocket. nih.gov
These computational methods are also instrumental in the rational design of novel this compound analogs with potentially improved therapeutic profiles. vcu.eduvcu.edu By simulating the binding of virtual compounds, researchers can predict their affinity and selectivity for the KOR, prioritizing the synthesis of candidates with the most promising characteristics. vcu.eduvcu.edu This approach accelerates the drug discovery process and allows for a more systematic exploration of the chemical space around the this compound scaffold. vcu.edunih.govacs.orgacs.org
A significant area of investigation has been the development of G protein-biased KOR agonists. mdpi.comnih.gov Biased agonists preferentially activate the G protein signaling pathway over the β-arrestin pathway, which is thought to be associated with some of the undesirable side effects of KOR activation. nih.govmdpi.com Computational studies help to understand the conformational changes in the receptor that lead to biased signaling. vcu.edu For example, research on this compound analogs has suggested that the orientation of the 3-hydroxy group is crucial for inducing G-protein-biased signaling. mdpi.com One analog, SYK-309, which possesses a 3S-hydroxy group, demonstrated a higher selectivity for G-protein-mediated signaling compared to this compound. mdpi.com
Molecular docking and MD simulations performed on various analogs at both KOR and MOR have revealed key conformational changes that influence receptor activation and signaling bias. vcu.edu These computational insights, when combined with experimental data from radioligand binding assays and functional assays, provide a comprehensive understanding of the SAR of this compound derivatives. vcu.eduvcu.edu
The table below summarizes the functional activities of this compound at various opioid receptors, data often used to validate and inform computational models.
| Receptor | Assay | Parameter | Value |
| KOR | [35S]GTPγS | EC50 | 0.097 ± 0.018 nM |
| MOR | [35S]GTPγS | EC50 | 3.11 ± 0.63 nM |
| DOR | [35S]GTPγS | Agonism | Full Agonist |
| NOR | [35S]GTPγS | Agonism | Full Agonist |
| Data sourced from multiple studies. nih.govnih.gov |
The following table presents a comparison of this compound with an analog, 42B, highlighting differences in potency that can be explained by computational modeling. nih.gov
| Compound | Receptor | Potency (EC50 in nM) |
| This compound | KOR | 0.097 ± 0.018 |
| 42B (3-dehydroxy analog) | KOR | 25.56 ± 1.50 |
| This compound | MOR | 3.11 ± 0.63 |
| 42B (3-dehydroxy analog) | MOR | 214.9 ± 50.4 |
| EC50 values represent the concentration required to elicit 50% of the maximal response in [35S]GTPγS binding assays. nih.gov |
Through these in silico approaches, researchers continue to refine their understanding of the molecular determinants of this compound's pharmacology, paving the way for the design of next-generation KOR agonists with enhanced therapeutic properties.
Preclinical Pharmacological Research of Nalfurafine
In Vivo Investigations of Antipruritic Mechanisms
The antipruritic properties of nalfurafine have been robustly demonstrated across a spectrum of animal models that mimic both acute and chronic itch conditions in humans.
This compound has shown significant efficacy in reducing scratching behavior in mouse models of acute pruritus induced by various chemical agents (pruritogens). nih.govescholarship.orgnih.govnih.govmedicaljournals.se Studies have demonstrated that systemic administration of this compound effectively suppresses scratching elicited by intradermal injections of both histamine (B1213489) and non-histaminergic compounds like chloroquine (B1663885). escholarship.orgnih.govnih.govmedicaljournals.semedicaljournalssweden.se For instance, in mice, this compound dose-dependently inhibited scratching behavior induced by histamine and substance P. nih.govfrontiersin.org It also attenuated scratching caused by compound 48/80, a substance that triggers histamine release. nih.govfrontiersin.org
The efficacy of this compound is not limited to histamine-mediated itch. It has also been shown to be effective against chloroquine-induced scratching, a model for non-histaminergic itch. nih.govnih.govfrontiersin.org This broad activity suggests that this compound's mechanism of action targets a common pathway in itch signaling, downstream of specific pruritogen receptors. The inhibitory effect of this compound on chloroquine-induced scratching was absent in mice lacking the kappa-opioid receptor (KOR), confirming the receptor's critical role in this action. nih.gov
| Pruritogen | Animal Model | Key Finding | Citation |
| Histamine | Mice | This compound significantly reduced scratching bouts in a dose-dependent manner. | nih.govmedicaljournals.sefrontiersin.org |
| Chloroquine | Mice | This compound significantly suppressed scratching behavior. This effect is KOR-dependent. | nih.govnih.govfrontiersin.org |
| Substance P | Mice | Oral administration of this compound reduced scratching. | nih.govfrontiersin.org |
| Compound 48/80 | Mice | This compound inhibited scratching induced by this histamine-releasing agent. | nih.govfrontiersin.org |
| Serotonin (B10506) (5-HT) | Rats | This compound effectively reduced itching behavior. | ans-biotech.com |
This compound's antipruritic effects extend to models of chronic itch, which are often more complex and resistant to conventional treatments. In a mouse model of dry skin (xerosis), created by repeated application of acetone (B3395972) and ether, this compound completely suppressed spontaneous scratching behavior. escholarship.orgnih.govucdavis.edu This is particularly relevant as dry skin is a common feature in patients with uremic pruritus, a primary clinical indication for this compound. nih.govucdavis.edu
The compound has also been evaluated in models of cholestatic pruritus, a condition associated with liver diseases. In rats with cholestasis induced by ethynylestradiol injections, this compound significantly inhibited the associated scratching behaviors. nih.govnih.govdovepress.com Furthermore, its efficacy has been observed in a mouse model of atopic dermatitis and in aged MRL/lpr mice, which serve as a model for autoimmune-induced pruritus. nih.govdovepress.commedicaljournals.se
| Chronic Itch Model | Animal | Key Finding | Citation |
| Dry Skin (Xerosis) | Mice | This compound abolished spontaneous scratching. | nih.govescholarship.orgnih.govucdavis.edu |
| Cholestatic Pruritus | Rats | This compound suppressed whole-body scratching. | nih.govnih.govdovepress.commedicaljournals.se |
| Atopic Dermatitis | Mice (NC/Nga) | Oral this compound reduced scratching behavior. | nih.govmedicaljournals.se |
| Autoimmune-Induced Pruritus | Mice (MRL/lpr) | Oral this compound inhibited spontaneous scratching. | nih.govdovepress.commedicaljournals.se |
The antipruritic effect of this compound is understood to be mediated through both the central and peripheral nervous systems. escholarship.orgnih.govucdavis.edunih.gov Evidence for a peripheral mechanism comes from studies using peripherally restricted KOR agonists, which were shown to inhibit chloroquine-induced scratching, suggesting a role for KORs located on sensory neurons in the skin. escholarship.orgnih.govucdavis.edu Kappa-opioid receptors are expressed on epidermal keratinocytes, indicating a potential site for this compound to exert its effects directly in the skin. nih.govdovepress.com
Concurrently, there is strong evidence for a central mechanism of action. escholarship.orgnih.govucdavis.edunih.gov The antipruritic effects of systemically administered this compound were blocked by the central administration of a KOR antagonist, norbinaltorphimine, directly demonstrating the involvement of central KORs. nih.govportico.org this compound has been shown to inhibit scratching induced by the direct application of morphine to the central nervous system in both mice and monkeys. escholarship.orgucdavis.eduportico.orgresearchgate.net This indicates that this compound can act within the brain and spinal cord to suppress itch signaling. medicaljournals.seresearchgate.net Specifically, it has been shown to prevent the activation of spinal cord neurons (as measured by c-fos expression) that is induced by pruritogens like compound 48/80. nih.govmedicaljournals.se
Kappa-opioid receptors (KORs) and their endogenous ligands, such as dynorphin (B1627789), are key modulators of sensory perception, including itch. nih.govdovepress.comnih.gov An imbalance in the activity of the mu-opioid receptor (MOR) system, which can promote itch, and the KOR system, which inhibits itch, is thought to contribute to pruritus. medicaljournals.sesemanticscholar.org
In the periphery, KORs are located on the terminals of primary sensory neurons and on skin cells like keratinocytes. nih.govdovepress.commedicaljournals.se Activation of these cutaneous KORs by agonists like this compound is believed to suppress the firing of itch-sensing neurons, thereby reducing the transmission of itch signals from the skin to the spinal cord. medicaljournals.senih.gov
In the central nervous system, particularly the spinal cord, KORs are expressed on neurons involved in the itch pathway. medicaljournals.sesemanticscholar.org this compound's activation of these central KORs inhibits the transmission of itch signals to the brain. medicaljournals.seresearchgate.net This is supported by findings that this compound suppresses the activation of dorsal horn neurons in the spinal cord following a pruritic challenge. nih.govmedicaljournals.se Therefore, this compound exerts its antipruritic effects by activating KORs at both peripheral and central sites, effectively dampening the itch signaling cascade at multiple levels. medicaljournals.senih.govresearchgate.net
Neuropharmacological Studies of this compound Beyond Pruritus and Pain
Beyond its effects on itch and pain, the neuropharmacological properties of this compound have been explored in other domains, revealing its potential to modulate reward, substance use, and motor functions.
Modulation of Reward and Aversion Pathways in Animal Models
This compound exhibits a unique profile in its modulation of reward and aversion pathways compared to typical KOR agonists. nih.gov Preclinical studies have shown that activation of KORs can lead to aversive states and negatively regulate reward pathways, primarily through the inhibition of dopamine (B1211576) release. rockefeller.edu However, this compound appears to be an atypical KOR agonist in this regard.
In animal models, this compound has been shown to produce antipruritic and antinociceptive effects at doses lower than those that cause side effects like conditioned place aversion (CPA). nih.govnih.gov While prototypical KOR agonists like U-50488H consistently induce CPA, this compound generally does not produce significant aversion at therapeutically relevant doses. sci-hub.stresearchgate.netnih.govnih.gov Some studies have reported CPA with this compound, but only at higher doses. wikipedia.org The lack of aversion at lower doses is a key feature that distinguishes this compound from other KOR agonists. nih.govnih.gov It has been suggested that the differential signaling pathways activated by this compound, particularly its lack of mTOR pathway activation, may contribute to its reduced aversive properties. nih.govnih.govsci-hub.stresearchgate.net
Effects on Substance Use Disorder Models (e.g., Cocaine, Morphine, Nicotine (B1678760) Withdrawal)
This compound has shown potential in preclinical models of substance use disorder. nih.govwikipedia.org Research indicates that it may be useful in treating opioid and alcohol use disorders. nih.govnih.gov
In rodent models, this compound has been found to attenuate the rewarding effects of cocaine and morphine. wikipedia.org It has also been shown to reduce the aversive effects associated with nicotine withdrawal. wikipedia.org Specifically, this compound can block cocaine-induced reward without causing aversion at very low doses. rockefeller.edu Furthermore, it has demonstrated the ability to decrease morphine-induced conditioned place preference in mice. nih.gov These findings suggest that this compound's modulation of the KOR system could be a valuable therapeutic strategy for addiction. rockefeller.edu
Investigations into Sedation and Motor Incoordination in Preclinical Settings
The sedative and motor-impairing effects of this compound have been a subject of preclinical investigation, often in comparison to other KOR agonists. nih.govnih.govnih.gov While KOR activation is generally associated with sedation and motor incoordination, this compound exhibits a more favorable profile. researchgate.netnih.govmdpi.com
Studies have shown that this compound produces antinociceptive and antipruritic effects at doses below those that cause significant hypolocomotion (reduced movement) and motor incoordination. nih.govnih.gov In some studies, this compound did not affect motor activity or produce conditioned place aversion at doses effective against itch. nih.gov However, other research indicates that this compound can cause sedation and impair motor coordination, but typically at higher doses than those required for its therapeutic effects. nih.govnih.gov For example, some studies have reported a slight impairment in rotarod performance at certain doses. nih.gov
Impact on Respiratory Function in Animal Models
Preclinical research indicates that this compound does not inherently cause respiratory depression, a significant advantage over many other opioids. physiology.org In studies on non-anesthetized rats, this compound, when administered alone, did not lead to any observable depression in breathing. physiology.org
Furthermore, this compound has shown the ability to counteract respiratory depression induced by other opioids. In a study involving rats treated with fentanyl, a potent opioid that causes significant respiratory depression and muscle rigidity, subsequent administration of this compound effectively reversed these effects. physiology.org The rats' ventilation was restored to pre-fentanyl levels, even while they remained sedated. physiology.org Specifically, this compound administration led to a rapid increase in minute ventilation, frequency, and tidal volume, which then stabilized at levels comparable to baseline before fentanyl was introduced. physiology.org This effect was not replicated by another kappa-opioid receptor agonist, U50,488H, suggesting a unique mechanism for this compound. physiology.orgphysiology.org
Preclinical Pharmacokinetic and Metabolic Characterization
Absorption, Distribution, and Elimination Profiles in Animal Species
The pharmacokinetics of this compound have been evaluated in several animal species, including mice, rats, and dogs. pmda.go.jp Following administration, plasma concentrations of the unchanged drug are typically measured using liquid chromatography-tandem mass spectrometry (LC/MS/MS). pmda.go.jp Studies involving radiolabeled this compound (³H-Nalfurafine Hydrochloride) have also been conducted to trace its absorption, distribution, metabolism, and excretion. pmda.go.jp
In mice, the distribution of this compound to the brain has been a subject of investigation. The ratio of brain to plasma concentrations (Kp) was assessed to understand its transport across the blood-brain barrier. nih.gov These studies are crucial for understanding the central nervous system effects of the compound.
Identification of Key Metabolic Enzymes (e.g., Cytochrome P450 Isoforms)
The metabolism of this compound is primarily carried out by the cytochrome P450 (CYP) enzyme system in the liver. nih.govmdpi.com The main metabolic pathway is the decyclopropylmethylation of this compound. nih.govnih.gov
Studies using human liver microsomes and recombinant human P450 isoforms have identified the specific enzymes involved in this process. nih.gov The findings indicate that CYP3A4 is the major isoform responsible for the metabolism of this compound. nih.govnih.gov While other isoforms such as CYP2C8 and CYP2C19 can also contribute to the formation of the decyclopropylmethylated metabolite, their role is considered to be minor. nih.gov Experiments with specific antibodies against these enzymes confirmed that anti-CYP3A4 antibodies significantly inhibited the metabolism of this compound, while antibodies against CYP2C8 and CYP2C19 had a moderate inhibitory effect. nih.gov
Table 1: Cytochrome P450 Isoforms Involved in this compound Metabolism
| Enzyme | Role in Metabolism |
|---|---|
| CYP3A4 | Major isoform involved in decyclopropylmethylation |
| CYP2C8 | Minor role in decyclopropylmethylation |
| CYP2C19 | Minor role in decyclopropylmethylation |
| CYP1A1 | Capable of producing the de-CPM metabolite |
Drug Transporter Interactions (e.g., P-glycoprotein)
This compound has been identified as a substrate for the P-glycoprotein (P-gp) efflux transporter. nih.govnih.gov P-glycoprotein is a member of the ATP-binding cassette (ABC) transporter family and is widely expressed in tissues involved in drug absorption and disposition, such as the small intestine, liver, kidney, and the blood-brain barrier. researchgate.net
In vitro studies using LLC-PK1 cells expressing human P-gp showed that the transport of this compound from the basal to the apical side was higher than in control cells, confirming it is a P-gp substrate. nih.gov However, this compound did not show any inhibitory effect on the P-gp-mediated transport of digoxin (B3395198), another known P-gp substrate. nih.gov
Further in vivo studies in mice investigated the impact of co-administering this compound with P-gp inhibitors like digoxin and verapamil (B1683045) on its brain penetration. nih.gov The results showed that the brain-to-plasma concentration ratio of this compound was not significantly altered, suggesting that its transport across the blood-brain barrier is unlikely to be affected by other P-gp substrates in a clinical setting. nih.gov
Exploration of Novel Therapeutic Research Areas in Preclinical Models
Renal and Cardiovascular Effects (e.g., Diuresis, Electrolyte Balance)
Recent preclinical studies have begun to explore the renal and cardiovascular effects of this compound, revealing its potential in new therapeutic areas. ahajournals.orgnih.gov In conscious Sprague-Dawley rats, both intravenous and oral administration of this compound produced a significant diuretic effect, characterized by increased urine output. ahajournals.orgnih.gov
A key finding is that this compound's diuretic action is accompanied by an antinatriuretic and antikaliuretic effect, meaning it limits the excretion of sodium and potassium. ahajournals.orgnih.gov This is a notable difference from many standard diuretics which can lead to significant electrolyte imbalances. openaccessjournals.com When co-administered with conventional diuretics such as furosemide (B1674285) and hydrochlorothiazide (B1673439), this compound enhanced their diuretic effect while mitigating the loss of sodium and potassium. ahajournals.orgnih.gov Similarly, when combined with the potassium-sparing diuretic amiloride, this compound augmented the diuresis and reduced sodium excretion. ahajournals.orgnih.gov
In addition to its renal effects, this compound was also observed to cause a decrease in mean arterial pressure in these animal models. ahajournals.orgnih.gov These findings suggest that this compound could offer a novel approach for treating certain cardiovascular conditions by enhancing diuresis without causing excessive electrolyte loss. ahajournals.orgnih.gov
Table 2: Preclinical Renal and Cardiovascular Effects of this compound in Rats
| Effect | Observation |
|---|---|
| Diuresis | Marked increase in urine output |
| Electrolyte Balance | Decreased sodium and potassium excretion (antinatriuresis and antikaliuresis) |
| Blood Pressure | Decrease in mean arterial pressure |
| Combination with Diuretics | Enhanced diuretic effect of furosemide and hydrochlorothiazide with limited electrolyte loss |
Ocular Angiogenesis and Lymphangiogenesis Research
Preclinical research has explored the effects of this compound on the development of new blood vessels (angiogenesis) and lymphatic vessels (lymphangiogenesis) in the eye, particularly in the normally avascular cornea. Pathological corneal neovascularization can lead to vision impairment and is a factor in corneal transplant rejection. researchgate.net
In a key study using a mouse model, corneal neovascularization (CNV) was induced by placing sutures in the corneal stroma. researchgate.net This model mimics the inflammatory conditions that can lead to vessel growth in the human cornea. The expression of the kappa opioid receptor (KOR), the target of this compound, was found to be significantly increased after the induction of CNV. researchgate.net
Topical administration of this compound to the neovascularized corneas of these mice demonstrated a significant suppressive effect on both angiogenesis and lymphangiogenesis. researchgate.netglpbio.com This treatment also led to a reduction in the messenger RNA (mRNA) levels of various factors that promote angiogenesis and inflammation. researchgate.net Furthermore, this compound application decreased the infiltration of inflammatory cells, including leukocytes, neutrophils, macrophages, and specific types of T cells, into the corneal tissue. researchgate.netglpbio.com The primary growth factors driving these processes are vascular endothelial growth factors (VEGFs) and their receptors (VEGFRs). nih.gov this compound's mechanism is thought to involve the suppression of VEGF production. glpbio.com
The table below summarizes the observed changes in the expression of key angiogenic factors following topical this compound treatment in the preclinical model. researchgate.net
Table 1: Effect of Topical this compound on mRNA Expression of Angiogenic Factors in Neovascularized Cornea
| Gene | Factor | Function | Observed Effect on mRNA Expression |
|---|---|---|---|
| Vegfa | Vascular Endothelial Growth Factor A | Primary driver of angiogenesis | Significant Decrease |
| Vegfc | Vascular Endothelial Growth Factor C | Primary driver of lymphangiogenesis | Significant Decrease |
| Flt1 | VEGFR-1 | Receptor for VEGF-A, VEGF-B, PlGF | Significant Decrease |
| Kdr | VEGFR-2 | Receptor for VEGF-A, VEGF-C, VEGF-D | Significant Decrease |
| Flt4 | VEGFR-3 | Primary receptor for VEGF-C, VEGF-D | Significant Decrease |
| Nrp1 | Neuropilin-1 | Co-receptor for VEGF-A | Significant Decrease |
This table is based on data from a study using a mouse model of suture-induced corneal neovascularization. researchgate.net
Myelination and Demyelination Studies
The potential of this compound to promote the repair of the myelin sheath, a crucial insulating layer around nerve fibers, has been a significant focus of recent preclinical research. The destruction of myelin (demyelination) is a hallmark of neurodegenerative diseases like multiple sclerosis (MS). scienceallied.com The kappa opioid receptor (KOR) has been identified as a promising therapeutic target for promoting remyelination. nih.govwgtn.ac.nz
In vitro studies using primary mouse oligodendrocyte progenitor cell (OPC) cultures have shown that this compound treatment increases the differentiation of OPCs into mature, myelin-producing oligodendrocytes. nih.gov This was accompanied by an increase in the morphological complexity of these cells and enhanced myelination of nanofibers in the culture. nih.gov
In vivo studies have utilized established mouse models of demyelination to investigate this compound's effects.
Cuprizone-Induced Demyelination: This model uses a toxin, cuprizone (B1210641), to induce widespread demyelination. nih.govnih.gov In a chronic cuprizone model, subsequent treatment with this compound partially reversed the extensive demyelination and the loss of mature oligodendrocytes. nih.gov Electron microscopy revealed an increase in myelin thickness in the this compound-treated mice. nih.gov These structural improvements were associated with functional recovery in motor skill tests. nih.gov
Experimental Autoimmune Encephalomyelitis (EAE): The EAE model is a common inflammatory model of MS. wgtn.ac.nznih.gov In chronic EAE, this compound treatment promoted remyelination, as evidenced by an increased percentage of myelinated axons and a decreased percentage of unmyelinated axons in the spinal cord. nih.gov It also reduced immune cell infiltration into the central nervous system. nih.gov Another study using the EAE model to investigate optic neuritis (inflammation and demyelination of the optic nerve) found that this compound suppressed the expression of GFAP, a marker for reactive astrocytes, which are involved in the inflammatory response. wgtn.ac.nz
The collective findings from these studies highlight the potential of this compound as a remyelinating therapeutic agent. nih.gov
Table 2: Summary of this compound's Effects in Preclinical Demyelination Models
| Model | Key Findings | Reference |
|---|---|---|
| In Vitro OPC Culture | Increased OPC differentiation and morphological complexity; Enhanced nanofiber myelination. | nih.gov |
| Cuprizone Model | Partially reversed demyelination; Increased myelin thickness; Increased number of mature oligodendrocytes; Facilitated functional recovery on motor tasks. | nih.govnih.gov |
| EAE Model | Increased percentage of myelinated axons; Decreased percentage of unmyelinated axons; Reduced immune cell infiltration into the CNS; Suppressed astrocyte GFAP expression in the optic nerve. | wgtn.ac.nznih.gov |
Other Emerging Preclinical Research Paradigms
Beyond its established clinical use for pruritus and recent investigation in demyelinating diseases, preclinical studies have explored this compound's potential in other therapeutic areas. nih.govpatsnap.com These investigations often focus on leveraging its unique profile as a KOR agonist that appears to lack some of the undesirable side effects, such as dysphoria and aversion, associated with prototypical KOR agonists like U50,488H. nih.govacs.org
Adjunctive Pain Therapy: this compound was originally developed as an analgesic. acs.org More recent preclinical research has focused on its role as an opioid-sparing adjuvant. Studies have shown that this compound can potentiate the analgesic effects of mu-opioid receptor (MOR) agonists like morphine and oxycodone. nih.govresearchgate.net This suggests it could be used in combination therapies to enhance pain relief while potentially allowing for lower doses of traditional opioids. nih.gov
Substance Use Disorders: A significant area of emerging research is the effect of this compound on the rewarding properties of abused drugs. Preclinical models have demonstrated that this compound can reduce the reinforcing effects of oxycodone. researchgate.net In studies using the conditioned place preference paradigm, this compound was found to reduce the preference for morphine, an effect seen with other KOR agonists. nih.gov This indicates a potential application in treating opioid use disorder. nih.gov
Anti-Pruritic Effects: While its anti-pruritic (anti-itch) effect is the basis for its clinical use in Japan, extensive preclinical research underpins this application. nih.gov this compound has been shown to be effective against itch in various animal models, often at doses lower than those causing motor side effects. nih.gov
These diverse preclinical findings underscore the continued exploration of this compound's pharmacology, driven by its distinct separation of therapeutic effects from the typical adverse profile of its drug class. nih.gov
Mechanistic Insights and Theoretical Considerations
Endogenous Opioid System Dysregulation in Pathophysiological States
The sensation of pruritus, or itch, can be influenced by the complex interplay of the endogenous opioid system. This system involves a balance between the μ-opioid and κ-opioid receptors, which can either promote or suppress the itch sensation, respectively. tandfonline.commedicaljournalssweden.se
An imbalance in the endogenous opioid system is considered a potential factor in the development of pruritus associated with certain systemic diseases. tandfonline.comfrontiersin.org Specifically, an overactivity of the μ-opioid system is thought to be itch-inducing, while the κ-opioid system has an itch-suppressive effect. tandfonline.com In conditions like chronic kidney disease-associated pruritus (CKD-aP), it is hypothesized that an imbalance, with a relative decrease in the activity of the κ-opioid system compared to the μ-opioid system, contributes to the persistent itch. tandfonline.commdpi.com This is supported by findings that the ratio of the κ-opioid receptor agonist dynorphin-A to the μ-opioid receptor agonist β-endorphin was lower in patients with CKD-aP compared to healthy individuals. tandfonline.com The development of nalfurafine, a selective κ-opioid receptor agonist, was based on the premise of correcting this imbalance to alleviate pruritus. tandfonline.com
Studies in patients with cholestatic liver diseases and pruritus have shown significantly lower plasma levels of β-endorphin and dynorphin (B1627789) A compared to those without pruritus and healthy controls. frontiersin.org However, the ratio of μ-opioid receptor to κ-opioid receptor activity was not altered in this patient group. frontiersin.org The antipruritic effect of κ-opioid receptor agonists is thought to stem from their ability to bind to κ-opioid receptors on keratinocytes and on cutaneous and/or central itch neurons. medicaljournalssweden.semedicaljournals.se
The pathogenesis of pruritus is not solely dependent on the opioid system but also involves a complex interaction with the immune system and inflammatory pathways. revistanefrologia.com In chronic pruritic conditions, there is often an underlying inflammatory response. medscape.com For instance, in patients with chronic renal failure, a systemic inflammatory state characterized by the overexpression of activated type 1 helper T lymphocytes, which secrete interleukin 2, may contribute to pruritus. medscape.com
The nervous and immune systems communicate through various mediators. Inflammatory cells release substances like cytokines that can activate pruritoceptors on sensory neurons. revistanefrologia.com These neurons, in turn, release neuropeptides such as substance P and calcitonin gene-related peptide, which can further activate immune and non-neuronal cells, creating a cycle of itch and inflammation. revistanefrologia.com Histamine (B1213489), a well-known pruritogen, is released from mast cells and is implicated in some forms of itch. revistanefrologia.commedscape.com Other mediators involved in malignancy-related pruritus include leukopeptidase, bradykinin, and serotonin (B10506). medscape.com
This compound has demonstrated anti-inflammatory effects in addition to its antipruritic actions in animal models of atopic dermatitis, suggesting a broader mechanism of action that may involve modulation of these inflammatory pathways. researchgate.net The expression of κ-opioid receptors on epidermal keratinocytes suggests a peripheral site of action for this compound in modulating itch and inflammation in skin diseases. nih.gov
Functional Selectivity of Opioid Receptor Agonists and its Implications for Therapeutic Profile
The therapeutic effects and side-effect profiles of opioid receptor agonists are not solely determined by their affinity for a specific receptor subtype but also by the intracellular signaling pathways they preferentially activate upon binding. This concept is known as functional selectivity or biased agonism.
Opioid receptors, including the kappa opioid receptor (KOR), are G-protein coupled receptors (GPCRs). Upon activation by an agonist, they can initiate signaling through two main pathways: the G-protein-dependent pathway and the β-arrestin-dependent pathway. mdpi.com It is increasingly believed that the therapeutic effects of KOR agonists, such as analgesia and antipruritic actions, are primarily mediated by G-protein signaling. mdpi.comresearchgate.net
This compound is considered a G-protein biased KOR agonist, meaning it preferentially activates the G-protein signaling cascade over the β-arrestin pathway. researchgate.netnih.govnih.govfrontiersin.org This bias is thought to be a key reason for its favorable therapeutic profile, particularly its reduced incidence of dysphoric and psychotomimetic side effects that have limited the clinical development of other KOR agonists. researchgate.netnih.govnih.gov Studies have shown that this compound is significantly more potent at activating G-protein-dependent signaling (measured by ERK1/2 phosphorylation) compared to β-arrestin-dependent signaling (measured by p38 MAPK activation). researchgate.netnih.govnih.gov This G-protein bias has been observed to be substantially greater at the human KOR than the rodent KOR. researchgate.netnih.govnih.gov The development of G-protein-biased KOR agonists like this compound represents a strategic approach to separate the desired therapeutic effects from the unwanted side effects. mdpi.com
| Assay | Cell Line | Receptor | Signaling Pathway Measured | Relative Potency (this compound vs. Control) | Reference |
|---|---|---|---|---|---|
| ERK1/2 Phosphorylation vs. p38 MAPK Activation | HEK293 | Human KOR | G-protein vs. β-arrestin | ~250-fold more potent for ERK1/2 | researchgate.netnih.gov |
| ERK1/2 Phosphorylation vs. p38 MAPK Activation | HEK293 | Rodent KOR | G-protein vs. β-arrestin | ~20-fold more potent for ERK1/2 | researchgate.netnih.gov |
In contrast to the therapeutic effects linked to G-protein signaling, the activation of the β-arrestin pathway by KOR agonists has been associated with undesirable side effects, such as dysphoria, sedation, and aversion. mdpi.comresearchgate.netnih.gov The recruitment of β-arrestin-2, in particular, is thought to be a key mediator of these adverse effects. researchgate.net
Preclinical studies with this compound have provided evidence supporting this hypothesis. This compound demonstrates a reduced capacity to recruit β-arrestin and activate downstream signaling molecules like p38 MAPK compared to traditional, non-biased KOR agonists such as U50,488H. researchgate.netnih.gov For instance, in preclinical models, this compound produced antinociceptive and anti-pruritic effects at doses that did not cause significant conditioned place aversion (CPA), a measure of dysphoria, or motor incoordination. nih.govnih.gov While some studies indicate that higher doses of this compound can produce aversion, there appears to be a therapeutic window where beneficial effects are achieved without significant β-arrestin-mediated side effects. nih.gov This separation of therapeutic effects from adverse effects is a hallmark of its G-protein biased profile. nih.gov
| Effect | Animal Model | Key Finding | Reference |
|---|---|---|---|
| Antinociception | Mice, Rats, Non-human primates | Effective against thermal and mechanical pain. | nih.gov |
| Antipruritus | Mice | Reduced scratching induced by various pruritogens. | nih.gov |
| Conditioned Place Aversion | Mice | Did not produce significant CPA at analgesic doses. | nih.gov |
| Locomotor Activity | Mice | Minimal to no hypolocomotion at effective antipruritic and antinociceptive doses. | nih.gov |
Translational Research Paradigms for this compound
Translational research for this compound has bridged preclinical findings to clinical applications, primarily focusing on its antipruritic effects. The initial development was based on the hypothesis of opioid system imbalance in uremic pruritus, which was then tested in animal models. tandfonline.comkarger.com In these models, this compound was shown to be effective against itch induced by various substances, including those for which antihistamines are ineffective. karger.com
These promising preclinical results led to clinical trials in patients with refractory pruritus, particularly those undergoing hemodialysis. tandfonline.comkarger.commdpi.com A significant aspect of the translational paradigm was the demonstration that oral this compound could effectively reduce itch severity with a favorable safety profile, which was consistent with the preclinical observations of a separation between therapeutic effects and adverse events. tandfonline.comnih.govtaylorandfrancis.com A one-year post-marketing study in Japan further confirmed its safety and efficacy in a larger patient population, noting the absence of typical KOR agonist-related side effects like dysphoria. nih.gov
Current translational efforts are exploring the potential of this compound in other areas. For example, preclinical studies are investigating its use as an adjunct to μ-opioid receptor agonists like morphine to enhance analgesia while reducing rewarding properties. nih.gov Furthermore, its diuretic effects, a known class effect of KOR agonists, are being studied in combination with standard diuretics to potentially improve diuretic response and limit electrolyte loss. ahajournals.org The successful clinical application of this compound for pruritus serves as a paradigm for the development of other functionally selective KOR agonists for a range of therapeutic indications.
Bridging In Vitro, In Vivo Preclinical Findings for Mechanistic Understanding
This compound is a potent and selective full agonist of the kappa-opioid receptor (KOR) with a complex pharmacological profile that has been explored through extensive preclinical research. wikipedia.org In vitro studies consistently demonstrate its high affinity and efficacy at the KOR. For instance, in Chinese Hamster Ovary (CHO) cells expressing cloned opioid receptors, this compound shows high potency in inhibiting forskolin-stimulated cyclic adenosine (B11128) monophosphate (cAMP) accumulation and in enhancing [³⁵S]GTPγS binding, confirming it as a full KOR agonist. nih.gov Its selectivity for the KOR over the mu-opioid receptor (MOR) and delta-opioid receptor (DOR) is moderate but significant. nih.govnih.gov
A key area of investigation has been this compound's potential as a "biased agonist." Biased agonism refers to the ability of a ligand to selectively activate certain intracellular signaling pathways over others upon binding to a receptor. frontiersin.org For G-protein-coupled receptors like the KOR, agonists can trigger both G-protein-dependent signaling, often associated with therapeutic effects, and β-arrestin-mediated pathways, which have been linked to adverse effects. frontiersin.orgmdpi.com The evidence for this compound's bias is debated and appears to vary across studies and experimental systems. Some research suggests it is a G-protein-biased agonist, which could explain its favorable in vivo profile. frontiersin.orgnih.govfrontiersin.org For example, one study reported a G-protein bias factor of 7 at the rat KOR and 300 at the human KOR compared to the standard agonist U-50,488. frontiersin.org Other studies, however, have found it to be unbiased or even β-arrestin-biased, highlighting the complexity of its mechanism. nih.govresearchgate.net This discrepancy underscores the challenges in directly translating in vitro signaling profiles to in vivo outcomes. researchgate.net
In vivo preclinical studies in animal models bridge these molecular findings with observable pharmacological effects. This compound consistently demonstrates potent antipruritic (anti-scratching) and antinociceptive (anti-pain) effects in rodents and non-human primates. nih.govresearchgate.netacs.org Crucially, these therapeutic effects are observed at doses lower than those that cause the typical side effects associated with other KOR agonists, such as conditioned place aversion (a measure of dysphoria), significant motor incoordination, and anhedonia. nih.govnih.gov For instance, in mice, this compound produces anti-scratch and analgesic effects without inducing aversion. nih.gov This separation between therapeutic action and adverse effects is a unique feature that distinguishes this compound from prototypical KOR agonists like U-50,488H. nih.govresearchgate.net
Table 1: In Vitro Activity of this compound at Opioid Receptors This table summarizes the in vitro functional activity of this compound based on [³⁵S]GTPγS binding assays in cell membranes expressing different opioid receptors. Data is compiled from multiple preclinical studies.
Development of Predictive Animal Models for Human Conditions
The preclinical evaluation of this compound has relied on a variety of predictive animal models designed to simulate specific conditions, primarily pruritus (itch) and pain, without directly detailing human outcomes. These models are essential for characterizing the compound's therapeutic potential and understanding its mechanism of action. ans-biotech.com
Models of Pruritus: A range of animal models has been used to establish the antipruritic effects of this compound. These models can be broadly categorized into those inducing acute itch and those mimicking chronic itch states.
Pruritogen-Induced Scratching: In these acute models, scratching behavior is induced in mice by intradermal injection of various itch-inducing substances (pruritogens). This compound has been shown to potently suppress scratching induced by non-histaminergic pruritogens like chloroquine (B1663885) and substance P. dovepress.comnih.govmedicaljournalssweden.se This is significant as many clinical itch conditions are resistant to antihistamines. dovepress.com
Disease-State Models: To mimic chronic conditions, researchers have developed more complex models. For instance, NC/Nga mice serve as a model for atopic dermatitis, and this compound effectively reduces their scratching behaviors. nih.gov A model of cholestatic pruritus, induced by repeated injections of ethynylestradiol in rats, also showed that this compound could inhibit the associated scratching. dovepress.com Furthermore, aged MRL/lpr mice, which exhibit spontaneous scratching and serve as a model for pruritus in autoimmune diseases, also respond to this compound. dovepress.com A dry skin model in mice, which mimics uremic xerosis, has also been used to demonstrate the compound's efficacy. nih.govmedicaljournalssweden.se
Models of Pain (Antinociception): this compound's analgesic properties have been assessed in various pain models that distinguish between different pain modalities.
Inflammatory and Neuropathic Pain: this compound has shown effectiveness in models of inflammatory pain (e.g., capsaicin-induced tactile allodynia) and neuropathic pain. ans-biotech.com It has also been shown to suppress pain-related responses in a mouse model of herpetic and postherpetic pain. dovepress.com
Visceral and Post-Operative Pain: Preclinical screening has indicated potent activity in models of visceral and post-operative pain. ans-biotech.comnih.gov
Thermal Pain: The compound appears less effective against high-intensity thermal pain, suggesting a specific profile of analgesic action. nih.gov
Models for Predicting Side Effects: To assess the potential for adverse effects that have limited other KOR agonists, specific behavioral models are used.
Conditioned Place Preference/Aversion (CPP/CPA): This test is used to measure a drug's rewarding or aversive properties. Unlike typical KOR agonists that induce conditioned place aversion, this compound generally does not produce either aversion or preference at therapeutic doses, suggesting a lower potential for dysphoria. nih.govdovepress.com
Intracranial Self-Stimulation (ICSS): This model assesses anhedonia (the inability to feel pleasure). This compound did not cause anhedonia in this model, further distinguishing it from agonists like U-50,488H. nih.govgrantome.com
Rotarod Test: This test evaluates motor coordination. This compound has been shown to cause only mild motor incoordination compared to other KOR agonists. nih.gov
These diverse animal models have been crucial in building a preclinical profile for this compound, predicting its therapeutic efficacy for itch and pain, and forecasting a favorable side-effect profile by separating therapeutic actions from adverse ones like aversion and motor impairment. nih.govnih.gov
Table 2: Predictive Animal Models Used in this compound Preclinical Research This table outlines key animal models used to evaluate the in vivo effects of this compound and the conditions they are designed to predict.
Future Directions and Advanced Research Methodologies
Development of Next-Generation Kappa Opioid Receptor Agonists and Modulators
The development of new kappa opioid receptor (KOR) agonists and modulators is a promising area of research, with the potential to yield therapies that offer the beneficial effects of KOR activation, such as pain and itch relief, without the associated adverse effects like dysphoria and sedation. frontiersin.org Nalfurafine, as a clinically approved KOR agonist with a comparatively favorable side-effect profile, serves as a crucial starting point for these endeavors. researchgate.netfrontiersin.org
Optimization Strategies Based on this compound SAR
Structure-activity relationship (SAR) studies are fundamental to drug discovery, systematically altering a molecule's structure to observe the impact on its biological activity. oncodesign-services.comslideshare.net For this compound, SAR explorations are key to designing novel, non-addictive pain medications. researchgate.net By modifying the this compound structure at various positions, researchers have synthesized numerous analogues to build a robust dataset. acs.orgnih.gov
One area of focus has been the C6-position carboxamide side chain of the epoxymorphinan skeleton. acs.orgnih.gov Systematic modifications at five different positions on the this compound molecule have led to the creation of a series of analogues. acs.org These new compounds undergo tiered cellular and behavioral pharmacological testing to assess their properties. acs.orgnih.gov For instance, two such analogues, 21 and 23 , demonstrated a longer duration of action in a warm-water tail immersion assay compared to this compound itself. researchgate.net These analogues were found to primarily mediate their effects through both the kappa and delta opioid receptors, were capable of crossing the blood-brain barrier, and importantly, did not show reinforcing properties in preclinical models. researchgate.net Analogue 21 also exhibited fewer sedative effects than this compound. researchgate.net
While this compound itself may have a narrow therapeutic window for repurposing, its unique pharmacological profile and milder side effects make it an excellent lead compound for developing new pain management treatments. acs.orgnih.gov These SAR studies provide valuable insights for future efforts in creating novel, non-addictive therapeutics. researchgate.net However, it is noteworthy that some G-protein-biased KOR agonists, such as the this compound analogue 42B , have still been found to induce motor incoordination in mice, indicating that the relationship between signaling pathways and behavioral outcomes is complex. acs.org
Discovery of Allosteric Modulators for KOR
Allosteric modulators, which bind to a site on the receptor distinct from the primary (orthosteric) binding site, offer a novel approach to modulating receptor activity. researchgate.net These modulators can be positive (PAMs), negative (NAMs), or silent (neutral), and they can fine-tune the receptor's response to endogenous or exogenous agonists. researchgate.net
Recently, the first KOR-specific negative allosteric modulator (NAM), c[D-Trp-Phe-β-Ala-β-Ala] (11) , was identified through minimal modification of a potent KOR agonist. acs.org This discovery is significant as only allosteric modulators for mu- and delta-opioid receptors had been previously disclosed, despite the well-documented existence of a conserved allosteric site on KOR. acs.org KOR-selective NAMs could potentially mitigate or counteract the effects of KOR activation, offering therapeutic potential in addiction and neuropsychiatric disorders. acs.org
In addition to NAMs, positive allosteric modulators (PAMs) for KOR are also being investigated. BMS-986187 has been identified as a potent PAM at both the delta-opioid receptor (DOR) and KOR. wikipedia.org It has also been shown that oxytocin (B344502) can act as a G protein-biased PAM of the KOR, enhancing its signaling without affecting the binding affinity of KOR agonists. nih.gov The development of G protein-biased KOR agonists and PAMs is a promising strategy for creating novel analgesics with fewer adverse effects, as they may only modulate KOR activity when endogenous opioid peptides are released, such as during pain. nih.gov
Advanced Imaging Techniques for Receptor Localization and Activation in Preclinical Models
Understanding the precise location and activation of KORs in the brain is crucial for elucidating their function and the mechanisms of action of drugs like this compound. Advanced imaging techniques are providing unprecedented insights into these processes.
Positron Emission Tomography (PET) is a key in vivo functional imaging method for quantitatively measuring opioid receptor-mediated signaling in the central nervous system. nih.gov While several PET tracers have been used clinically to study opioid receptors, the development of highly selective KOR tracers is an ongoing area of research. nih.govnih.gov Tracers such as [11C]GR103545 have been validated for PET studies of KORs. mdpi.com These imaging tools are invaluable for investigating the role of the KOR system in various disease states. nih.gov
A novel approach combining genetic engineering with advanced microscopy has enabled three-dimensional (3D) imaging of KOR distribution in the mouse brain for the first time. eneuro.org This was achieved by creating a knock-in mouse line expressing KOR fused with the fluorescent protein tdTomato (KtdT). eneuro.org By using the CLARITY technique, which renders the brain optically transparent while preserving its structural integrity, researchers were able to visualize KOR-expressing fiber bundles and their co-localization with other neuronal markers at a cellular level. eneuro.org This method also allows for the observation of agonist-induced KOR translocation in some neurons. eneuro.org
Functional magnetic resonance imaging (fMRI) in awake animal models is another powerful tool. Studies using fMRI can map the on-target activation of brain regions in response to opioid agonists. frontiersin.org For example, research in mu-opioid receptor knock-out mice can help to distinguish the effects mediated by kappa-opioid receptors. frontiersin.org
Omics Approaches (e.g., Phosphoproteomics, Transcriptomics) to Elucidate KOR Signaling
Omics technologies, such as phosphoproteomics and transcriptomics, offer a systems-level view of the complex signaling cascades initiated by KOR activation. researchgate.net These unbiased approaches allow for the simultaneous measurement of thousands of molecular changes, providing a comprehensive picture of drug action. nih.gov
Phosphoproteomics, which quantifies changes in protein phosphorylation, has been instrumental in dissecting the signaling pathways downstream of KOR. nih.govresearchgate.net A large-scale mass spectrometry-based phosphoproteomics study comparing the effects of this compound and the prototypical KOR agonist U50,488H in the mouse brain revealed that these two agonists perturb the phosphoproteome in distinct, brain-region-specific ways. researchgate.netnih.gov Notably, U50,488H , but not this compound, was found to activate the mammalian target of rapamycin (B549165) (mTOR) pathway in the striatum and cortex. researchgate.net Further research has shown that inhibiting the mTOR pathway can abolish the aversive effects of U50,488H without affecting its beneficial analgesic and anti-scratch properties, indicating that the mTOR pathway is involved in KOR agonist-induced aversion. researchgate.net
These phosphoproteomic analyses have also highlighted the role of other signaling molecules, such as protein kinase C (PKC), in KOR-mediated effects. nih.gov Inhibition of PKC was found to preserve the beneficial effects of KOR agonists while attenuating adverse effects like aversion and sedation. nih.gov The integration of multi-omics approaches, including transcriptomics to study gene expression changes, can further enhance our understanding of KOR signaling networks. nih.govmdpi.com
Investigation of this compound in Combination Therapies in Preclinical Models
Given this compound's unique profile of activating KOR with a reduced liability for negative side effects, its use in combination with other drugs is being explored in preclinical models to enhance therapeutic efficacy and reduce unwanted effects of conventional treatments. researchgate.netnih.gov
One significant area of investigation is the combination of this compound with mu-opioid receptor (MOR) agonists like morphine. The goal is to achieve a dose-sparing effect, where a lower dose of morphine can be used to achieve the same level of pain relief when supplemented with this compound. eurekalert.orgwvu.edu Preclinical studies in animal models have shown that a this compound/morphine combination can alleviate pain more effectively than either drug alone. eurekalert.orgwvu.edu This approach could potentially reduce morphine-related side effects and lower the risk of addiction. eurekalert.orgwvu.edu Importantly, administering this compound alongside morphine has been observed to neutralize the rewarding effects of morphine in animal models, which may contribute to a lower addiction potential. eurekalert.orgwvu.edu Ongoing studies are also examining the dose-sparing and anti-rewarding effects of this compound in combination with oxycodone. wvu.edunih.gov
This compound has also been investigated for its potential in treating alcohol use disorder, where its lack of dysphoric properties makes it a more suitable candidate than classic KOR agonists. nih.gov
Novel Preclinical Disease Models for Expanding this compound's Research Scope
The development and use of novel preclinical disease models are crucial for expanding the research scope of this compound beyond its current indications. These models aim to better mimic the complexities of human diseases and provide a platform for testing the therapeutic potential of this compound in new areas.
This compound has shown efficacy in various pain and itch models. ans-biotech.com It has demonstrated potent activity in models of neuropathic pain, inflammatory pain, and visceral pain. ans-biotech.comresearchgate.netjnmjournal.org For instance, in a model of inflammatory pain induced by capsaicin, this compound reduced tactile allodynia. ans-biotech.com It has also been effective in reducing scratching behavior in several pruritus models, including those induced by serotonin (B10506) and those associated with specific diseases. nih.govans-biotech.com
Specific disease models where this compound has been studied include:
Cholestatic pruritus: A rat model of pruritus associated with cholestasis, induced by repeated injections of ethynylestradiol, showed that this compound suppressed scratching behavior. nih.govdovepress.com
Autoimmune disease-associated pruritus: Aged MRL/lpr mice, which serve as a model for pruritus related to human autoimmune diseases, exhibited reduced scratching after oral administration of this compound. nih.govdovepress.com
Atopic dermatitis: In NC/Nga mice, a model for atopic dermatitis, this compound was effective in reducing scratching. nih.gov Topically applied this compound has also shown anti-inflammatory and anti-pruritic effects in a murine model of atopic dermatitis. researchgate.net
Herpetic and postherpetic neuralgia: In mice inoculated with herpes simplex virus I, oral this compound was found to suppress pain-related responses. dovepress.com
Visceral pain: this compound has shown efficacy in models of visceral pain, which is a complex and often debilitating condition. ans-biotech.comresearchgate.netnih.gov
The use of these and other novel preclinical models will be instrumental in exploring the full therapeutic potential of this compound and next-generation KOR agonists for a wider range of clinical conditions. patsnap.com
Q & A
Q. What experimental models are used to evaluate Nalfurafine’s antipruritic effects?
- Methodological Answer: Preclinical studies commonly use murine models (e.g., mice or rats) injected with pruritogens such as compound 48/80 (a mast cell degranulator) or GNTI (a κ-opioid receptor antagonist) to induce scratching behavior. Scratching bouts are quantified over timed intervals. Spinal c-fos expression, a marker of neuronal activation, is analyzed via immunohistochemistry to assess central antipruritic mechanisms . For chronic itch, models like MRL/lpr mice (autoimmune-prone) or cholestasis-induced pruritus (via ethynylestradiol) are employed, with this compound administered subcutaneously or orally at 0.1–50 µg/kg .
Q. How is this compound’s selectivity for κ-opioid receptors (KOR) validated in vitro?
- Methodological Answer: Transfected CHO cells expressing cloned human or rodent KOR, μ-opioid receptors (MOR), or δ-opioid receptors (DOR) are used. Agonist activity is measured via inhibition of forskolin-stimulated cAMP accumulation using competitive ELISA. This compound’s EC₅₀ values for KOR (~0.01–0.1 nM) should be significantly lower than for MOR/DOR to confirm selectivity. Radioligand binding assays with [³H]diprenorphine further assess receptor affinity .
Q. What are standard dosing protocols for this compound in preclinical studies?
- Methodological Answer: In rodents, subcutaneous doses range from 0.1–50 µg/kg, while oral administration uses 2.5–5 µg/kg (reflecting clinical doses for uremic pruritus). Dosing frequency (acute vs. chronic) must align with the study objective: single doses for mechanistic studies, daily doses for 2–14 days for efficacy/safety profiling. Plasma pharmacokinetics (e.g., Cmax, Tmax) should be quantified via LC-MS to correlate exposure with behavioral or molecular outcomes .
Q. What statistical methods are recommended for analyzing this compound’s clinical trial data?
- Methodological Answer: Use one-way ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons (e.g., placebo vs. 2.5 µg vs. 5 µg doses). For longitudinal data (e.g., 52-week safety trials), mixed-effects models account for repeated measures. Survival analysis (Kaplan-Meier curves) evaluates time-to-relapse in studies on alcohol use disorder .
Advanced Research Questions
Q. How can researchers resolve species-specific differences in this compound’s G-protein signaling bias?
- Methodological Answer: Comparative studies using HEK-293 or CHO cells expressing human vs. rodent KOR are critical. Measure β-arrestin recruitment (e.g., Tango assay) and G-protein activation (e.g., GTPγS binding) to quantify bias factors (ΔΔlog(τ/KA)). For example, this compound exhibits stronger G-protein bias at human KOR than rodent KOR, requiring cross-species validation of behavioral outcomes (e.g., conditioned place aversion) .
Q. How to address contradictions in this compound’s efficacy across pruritus models?
- Methodological Answer: Control variables include pruritogen type (histaminergic vs. non-histaminergic), strain-specific KOR expression (e.g., BALB/c vs. C57BL/6 mice), and dosing regimens. Use dose-response curves (0.1–100 µg/kg) to identify thresholds for efficacy. Spinal cord tissue should be harvested post-treatment for qPCR analysis of dynorphin-KOR pathway genes to correlate molecular and behavioral data .
Q. How to design experiments testing this compound’s synergy with μ-opioid receptor (MOR) agonists?
- Methodological Answer: Isobolographic analysis determines additive/synergistic interactions. Co-administer this compound (1–10 µg/kg) with morphine in rodent models of inflammatory pain (e.g., CFA-induced hyperalgesia). Measure analgesia (von Frey test) and side effects (e.g., respiratory depression via whole-body plethysmography). RNA-seq of nucleus accumbens tissue can identify mTOR pathway modulation, a key mediator of reward and aversion .
Q. How to evaluate this compound’s impact on non-opioid neurotransmitter systems?
- Methodological Answer: Use microdialysis in brain regions (e.g., prefrontal cortex, striatum) to measure dopamine/serotonin levels post-Nalfurafine. For genomic effects, perform RNA-seq followed by Ingenuity Pathway Analysis (IPA) to identify enriched pathways (e.g., neuroinflammation, oxidative stress). Validate findings with CRISPR/Cas9 knockout models (e.g., KOR−/− mice) .
Key Methodological Considerations
- Data Contradictions: Address variability in antipruritic doses (e.g., 20 µg/kg ineffective in some strains ) by standardizing animal models and including pharmacokinetic controls.
- Ethical Frameworks: Apply FINER criteria (Feasible, Novel, Ethical, Relevant) to study design, particularly for long-term safety trials in vulnerable populations (e.g., hemodialysis patients) .
- Translational Gaps: Use human induced pluripotent stem cell (iPSC)-derived neurons to bridge in vitro and clinical findings .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
